The compound contains a quinoxalin-2-yl moiety, a chemical structure present in several known kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases is a strategy for treating various diseases, including cancer and inflammatory conditions []. Further research into the specific kinase targets of N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide could be warranted.
The presence of functional groups like methoxy and amide suggests the possibility of modifying the molecule to improve potency, selectivity, or other drug-like properties. Medicinal chemists could explore these modifications to optimize the compound for potential therapeutic applications.
The specific structure of the molecule could be useful for researchers studying protein-protein interactions or other cellular processes. By attaching a fluorescent tag or other detectable moiety, scientists could potentially use the compound as a tool to investigate cellular signaling pathways [].
XL765, also known as SAR245409, is an investigational small molecule developed by Exelixis, Inc. It functions primarily as a dual inhibitor of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are often dysregulated in various cancers. This compound is characterized by its oral bioavailability and selective inhibition of Class I PI3K isoforms as well as mTOR, making it a promising candidate for cancer therapy. The molecular weight of XL765 is approximately 119478.065 Da, and it has shown efficacy in preclinical models, particularly in inhibiting tumor growth and enhancing the effects of other chemotherapeutic agents .
XL765 operates through the inhibition of key signaling pathways involved in cell growth and survival. Specifically, it inhibits:
The compound's mechanism involves blocking the phosphorylation of downstream targets such as AKT and p70S6K, leading to reduced cell viability and increased apoptosis in cancer cells .
In preclinical studies, XL765 has demonstrated significant biological activity against various cancer types, including:
The compound has been observed to enhance the anti-tumor effects when combined with other agents like temozolomide, indicating its potential for combination therapies .
The synthesis of XL765 involves several steps typical for pyridopyrimidinone derivatives. While specific proprietary methods are not disclosed in public literature, the general approach includes:
The exact synthetic route may vary based on optimization for yield and biological activity .
XL765 is primarily being investigated for its applications in oncology. Its potential uses include:
Clinical trials are ongoing to evaluate its safety and efficacy in human subjects .
Interaction studies have shown that XL765 can significantly alter the pharmacodynamics of other drugs. In particular:
The interactions highlight XL765's role not only as a standalone treatment but also as an adjunct therapy to enhance existing regimens .
Several compounds share similarities with XL765 in terms of their mechanisms or therapeutic targets. Below is a comparison highlighting their uniqueness:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| Voxtalisib | Dual PI3K/mTOR inhibitor | Also targets mTORC1/mTORC2 pathways |
| GDC-0941 | PI3K inhibitor | Selective for Class I PI3K; less potent than XL765 |
| BEZ235 | Dual PI3K/mTOR inhibitor | Exhibits more extensive kinase inhibition profile |
| ZSTK474 | PI3K inhibitor | Focuses on Class I PI3K but less selective than XL765 |
XL765 stands out due to its high selectivity for Class I PI3Ks and mTOR while demonstrating significant efficacy across various tumor models .
The official International Union of Pure and Applied Chemistry nomenclature for XL765 is 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one. This systematic name precisely describes the complex heterocyclic structure containing multiple nitrogen-containing rings fused together in a specific architectural arrangement.
The molecular formula of XL765 is C₁₃H₁₄N₆O, indicating a composition of thirteen carbon atoms, fourteen hydrogen atoms, six nitrogen atoms, and one oxygen atom. The molecular weight is calculated to be 270.29 grams per mole. The structural formula reveals a pyrido[2,3-d]pyrimidine core scaffold substituted with an ethyl group at position 8, a methyl group at position 4, an amino group at position 2, and a pyrazolyl substituent at position 6, with a ketone functionality at position 7.
The InChI (International Chemical Identifier) representation is InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17). The corresponding InChI Key is RGHYDLZMTYDBDT-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications.
The solubility characteristics of XL765 demonstrate distinct patterns across different solvent systems, reflecting its molecular polarity and hydrogen bonding capacity. In dimethyl sulfoxide, XL765 exhibits substantial solubility with reported values ranging from 10 milligrams per milliliter to 54 milligrams per milliliter, corresponding to approximately 37 millimolar to 200 millimolar concentrations. This high solubility in dimethyl sulfoxide indicates favorable interactions between the polar regions of the molecule and the aprotic polar solvent.
Dimethylformamide presents moderate solubility for XL765, with documented values of approximately 1 milligram per milliliter. This reduced solubility compared to dimethyl sulfoxide suggests specific molecular interactions that favor the sulfoxide solvent system. In contrast, XL765 demonstrates negligible solubility in water and ethanol, with both solvents classified as producing insoluble mixtures. This hydrophobic behavior aligns with the compound's heterocyclic aromatic structure and limited polar surface area.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide | 10-54 | 37-200 | |
| Dimethylformamide | 1 | 3.7 | |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
The thermal stability profile of XL765 reveals important characteristics for storage and handling protocols. According to safety documentation, the melting point and boiling point ranges remain undetermined through standard analytical methods. However, computational predictions suggest a boiling point of approximately 605°C with a deviation of ±65°C. The decomposition temperature has not been definitively established through experimental measurements.
Stability testing indicates that XL765 maintains chemical integrity for extended periods under appropriate storage conditions. When stored as a crystalline solid at -20°C, the compound demonstrates stability for at least four years. At 4°C storage temperatures, stability is maintained for approximately six months. When dissolved in appropriate solvents, the compound shows reduced stability periods, with -80°C storage extending stability to six months and -20°C storage providing stability for six months in solution form.
The thermal decomposition products of XL765 under extreme conditions include carbon oxides and nitrogen oxides, consistent with the molecular composition containing carbon, nitrogen, and oxygen atoms. These degradation pathways suggest oxidative decomposition mechanisms under high-temperature conditions.
Ultraviolet-visible spectrophotometry of XL765 reveals characteristic absorption maxima at 220 nanometers and 362 nanometers. These absorption peaks correspond to electronic transitions within the conjugated aromatic system, with the shorter wavelength absorption attributed to π→π* transitions in the aromatic rings and the longer wavelength absorption likely associated with n→π* transitions involving nitrogen lone pairs in the heterocyclic system.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for XL765. Proton nuclear magnetic resonance analysis shows signals consistent with the proposed structure, including characteristic patterns for the ethyl substituent, methyl group, and aromatic protons. The spectroscopic data confirm the structural assignment and purity of synthetic preparations.
Mass spectrometry analysis yields the expected molecular ion peak at mass-to-charge ratio 270, corresponding to the molecular weight of 270.29 daltons. The exact mass determination shows 270.12290909 daltons, providing precise molecular weight confirmation. For analytical quantification using liquid chromatography-tandem mass spectrometry, the compound demonstrates characteristic fragmentation patterns with transition monitoring at 572.30 → 246.10 for quantitative analysis.
| Analytical Method | Parameter | Value | Reference |
|---|---|---|---|
| UV-Vis | λmax | 220, 362 nm | |
| Mass Spectrometry | Molecular Ion | 270 m/z | |
| Mass Spectrometry | Exact Mass | 270.12290909 Da | |
| LC-MS/MS | Transition | 572.30 → 246.10 |
The synthesis of XL765 follows established methodologies for constructing pyrido[2,3-d]pyrimidine scaffolds, utilizing key synthetic transformations that build the heterocyclic framework systematically. Research literature describes synthetic approaches beginning with substituted pyrimidine precursors that undergo cyclization reactions to form the fused ring system. The synthetic strategy typically involves initial formation of the pyrimidine ring through condensation reactions between appropriate amine and carbonyl-containing starting materials.
Key synthetic intermediates in XL765 preparation include 2,4-diaminopyrimidine derivatives that serve as crucial building blocks for the final heterocyclic architecture. The construction of the pyrido ring portion requires careful control of reaction conditions to achieve proper regioselectivity and avoid unwanted side products. The introduction of the pyrazole substituent represents a critical step requiring selective coupling chemistry to install this heterocyclic fragment at the appropriate position.
The reaction mechanisms underlying XL765 synthesis involve nucleophilic aromatic substitution reactions, cyclization processes, and selective alkylation steps to introduce the ethyl and methyl substituents. The amino group installation typically occurs through reductive amination or direct amination procedures, depending on the specific synthetic route employed. Temperature control and solvent selection play crucial roles in achieving optimal yields and selectivity throughout the synthetic sequence.
High-performance liquid chromatography represents the primary analytical method for assessing XL765 purity in research and commercial preparations. Certificate of analysis documentation consistently reports purity levels exceeding 98% as determined by high-performance liquid chromatography analysis. The chromatographic methods typically employ reverse-phase column systems with gradient elution protocols using acetonitrile and aqueous buffer mobile phases.
For quantitative analysis using ultra-performance liquid chromatography-tandem mass spectrometry, separation is achieved using an Acquity BEH C18 column with dimensions of 2.1 millimeters × 50 millimeters and particle size of 1.7 micrometers. The mobile phase consists of acetonitrile and 0.1% formic acid with gradient elution providing optimal resolution and peak shape. This analytical method demonstrates linearity across concentration ranges from 1 to 2000 nanograms per milliliter with a lower limit of quantification of 1 nanogram per milliliter.
Thin-layer chromatography provides complementary analytical information for XL765 characterization, offering rapid assessment of compound identity and purity. The chromatographic behavior on normal phase silica gel systems provides fingerprint identification patterns that confirm structural identity. Combined with nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, these analytical methods provide comprehensive quality assessment protocols for XL765 preparations.
| Analytical Method | Parameter | Specification | Reference |
|---|---|---|---|
| HPLC | Purity | >98% | |
| UPLC-MS/MS | Column | Acquity BEH C18 (2.1×50mm, 1.7μm) | |
| UPLC-MS/MS | Linearity Range | 1-2000 ng/mL | |
| UPLC-MS/MS | LLOQ | 1 ng/mL |
XL765 demonstrates potent antiproliferative activity across diverse cancer cell lineages through comprehensive cell viability assessments. In glioblastoma models, XL765 exhibits concentration-dependent cytotoxicity across multiple established cell lines, including A172, U87MG, and T98G cells [3] [4]. Cell Counting Kit-8 (CCK-8) assays and crystal violet staining methodologies consistently demonstrate dose-dependent viability suppression, with IC50 values typically ranging from 1-5 micromolar concentrations across these glioblastoma lineages [3] [5].
The cytotoxic efficacy extends beyond glioblastoma to include prostate cancer models, where XL765 treatment of PC-3 cells (phosphatase and tensin homolog-deficient) results in significant growth inhibition and pathway modulation [6] [7]. Pancreatic adenocarcinoma cell lines demonstrate variable sensitivity profiles, with BxPC-3 and Panc8.13 cells showing high sensitivity (IC50 <2 micromolar), while Panc2.13 and PA-TU8988T cells exhibit relative resistance (IC50 >5 micromolar) [8]. This differential sensitivity correlates with distinct genetic alterations affecting PI3K pathway components and baseline phosphoinositide 3-kinase activity levels.
Leukemia cell line investigations reveal that XL765 maintains cytotoxic efficacy across both acute myeloid leukemia (HL60, IC50 = 2.23 micromolar) and chronic myeloid leukemia (K562, IC50 = 4.20 micromolar) models [9]. Notably, multidrug-resistant variants of these cell lines (HL60/ADR and K562/A02) retain sensitivity to XL765 treatment, with IC50 values of 4.79 and 3.90 micromolar respectively, indicating potential therapeutic utility in chemotherapy-resistant malignancies [9].
Mechanistic characterization of XL765-induced cell death employs dual-parameter flow cytometry utilizing Annexin V and propidium iodide staining protocols to discriminate apoptotic cell populations [3] [5]. Annexin V specifically binds to phosphatidylserine residues that translocate from the inner to outer plasma membrane leaflet during early apoptotic processes, while propidium iodide identifies membrane-compromised cells in late apoptosis or necrosis [10] [11].
In glioblastoma cell lines, XL765 treatment induces dose-dependent apoptosis, with A172 cells demonstrating significant increases in Annexin V-positive populations following 24-48 hour exposures [3] [5]. The apoptotic response exhibits temporal progression, with early apoptotic cells (Annexin V-positive/propidium iodide-negative) appearing within 12-24 hours, followed by late apoptotic populations (dual-positive staining) at extended timepoints [3]. Hoechst 33258 nuclear staining complements flow cytometry analyses by revealing characteristic apoptotic nuclear morphology, including chromatin condensation and nuclear fragmentation across multiple glioblastoma lineages [3] [4].
Pancreatic cancer cell investigations demonstrate that sensitive cell lines (BxPC-3, Panc8.13) exhibit robust apoptosis induction with XL765 treatment, achieving 30-40% apoptotic cell populations at 10 micromolar concentrations after 72 hours [8]. Conversely, resistant cell lines show minimal apoptosis induction despite comparable drug exposures, suggesting that cytotoxic sensitivity directly correlates with apoptotic pathway activation rather than alternative cell death mechanisms [8].
Pan-caspase inhibitor studies using z-VAD-FMK confirm the caspase-dependent nature of XL765-induced apoptosis, as pretreatment with this inhibitor significantly attenuates nuclear fragmentation and Annexin V positivity across multiple cell line models [3]. These findings establish that XL765 cytotoxicity primarily operates through canonical apoptotic pathways rather than necrotic or autophagy-mediated cell death mechanisms.
XL765 demonstrates significant synergistic interactions when combined with temozolomide, the standard alkylating chemotherapy agent for glioblastoma treatment [3] [12] [7]. In vitro combination studies across glioblastoma cell lines reveal enhanced cytotoxicity compared to single-agent treatments, with combination indices indicating true synergistic rather than merely additive effects [3] [7].
The mechanistic basis for XL765-temozolomide synergy involves complementary targeting of DNA damage response pathways and PI3K-mediated survival signals [7] [13]. XL765 inhibition of PI3K/mTOR signaling sensitizes cancer cells to temozolomide-induced DNA alkylation by suppressing DNA repair mechanisms and antiapoptotic protein expression [12] [7]. This sensitization proves particularly pronounced in temozolomide-resistant cell lines, where XL765 co-treatment overcomes resistance mechanisms and restores cytotoxic efficacy [3] [4].
Pituitary adenoma studies provide additional evidence for XL765-temozolomide synergy, with combination treatments demonstrating enhanced growth inhibition and apoptosis induction across αT3-1, GH3, and MMQ cell lines compared to monotherapy approaches [12] [13]. Western blot analyses reveal that combination treatment dramatically reduces phosphorylation of AKT and mTOR while simultaneously decreasing antiapoptotic Bcl-2 expression and increasing proapoptotic Bcl-2-associated X protein levels [12] [13].
MEK inhibitor combinations represent another promising synergistic approach, particularly in glioblastoma models with neurofibromatosis type 1 (NF1) deficiency [14]. Combined MEK and mTOR inhibition using trametinib and sapanisertib demonstrates enhanced growth inhibition and apoptosis induction compared to single-agent treatments [14]. These combinations effectively suppress compensatory pathway activation that often limits single-agent efficacy, achieving more complete pathway inhibition and sustained therapeutic responses [14].
XL765 demonstrates robust antitumor efficacy across diverse xenograft models established in immunodeficient mouse strains, including nude mice and severe combined immunodeficiency (SCID) variants [7] [15] [16]. The GBM39 intracranial xenograft model serves as a particularly stringent efficacy assessment, where XL765 administered via oral gavage at 30 milligrams per kilogram twice daily results in greater than 12-fold reduction in median tumor bioluminescence compared to vehicle-treated controls [7] [15].
Subcutaneous xenograft studies using A172 glioblastoma cells confirm the antitumor efficacy, with XL765 treatment at doses ranging from 50-100 milligrams per kilogram demonstrating significant tumor growth inhibition and extended survival compared to untreated controls [3] [4]. The therapeutic window proves favorable, as efficacious doses do not produce observable systemic toxicity or significant body weight loss in treated animals [7] [15].
Prostate cancer xenograft models utilizing PC-3 cells (phosphatase and tensin homolog-deficient) demonstrate significant tumor growth inhibition following XL765 treatment [6]. These studies establish that XL765 maintains efficacy across diverse genetic backgrounds and tumor types, supporting broad therapeutic applicability rather than narrow indication-specific activity [6] [17].
Breast cancer xenografts using MCF-7 cells with phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) mutations show particular sensitivity to XL765 treatment, with significant tumor shrinkage observed at well-tolerated doses [6] [17]. This finding supports the hypothesis that tumors harboring specific PI3K pathway alterations demonstrate enhanced therapeutic susceptibility to dual PI3K/mTOR inhibition [16] [18].
Blood-brain barrier penetration represents a critical pharmacokinetic consideration for central nervous system malignancies, where many systemically active agents fail to achieve therapeutic brain concentrations [19] [20]. XL765 demonstrates measurable brain penetration in preclinical models, though the extent remains limited compared to systemic exposure levels [19] [21].
Studies using U87 glioma xenograft models reveal that XL765 achieves approximately one-tenth of plasma concentrations in brain tissue following single-dose administration [19]. Despite this relatively modest penetration ratio, the achieved brain concentrations prove sufficient to inhibit PI3K-mediated signaling in tumor tissue and produce meaningful therapeutic effects [19]. The blood-brain barrier penetration occurs primarily in areas where the barrier demonstrates increased permeability, such as tumor-associated vasculature [19] [21].
Intratumoral distribution analyses demonstrate that XL765 accumulates preferentially within tumor tissue compared to normal brain parenchyma, likely due to enhanced vascular permeability and altered blood-brain barrier integrity in neoplastic regions [19] [20]. This selective accumulation contributes to the therapeutic window by concentrating drug exposure within malignant tissue while limiting normal brain exposure [19].
Pharmacokinetic studies reveal that XL765 maintains detectable brain concentrations for extended periods following oral administration, with a duration of action approximating 24 hours for pathway inhibition biomarkers [22] [16]. This sustained exposure profile supports once or twice-daily dosing regimens for optimal therapeutic efficacy [22] [23].
XL765 treatment produces dose-dependent suppression of key angiogenesis regulatory factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α) [24] [25] [26]. These antiangiogenic effects complement the direct cytotoxic actions on tumor cells, providing dual mechanisms for therapeutic efficacy through both tumor cell killing and vascular disruption [26].
PI3K/mTOR pathway inhibition by XL765 results in decreased HIF-1α stabilization and subsequent reduction in VEGF transcriptional activation [24] [25] [26]. This effect proves particularly pronounced under hypoxic conditions typical of solid tumor microenvironments, where HIF-1α normally drives compensatory angiogenesis to maintain tumor oxygenation [24] [25]. The magnitude of VEGF suppression correlates directly with XL765 dose levels, demonstrating clear dose-response relationships for antiangiogenic activity [26].
Immunohistochemical analyses of xenograft tumor sections reveal decreased microvessel density following XL765 treatment, indicating functional angiogenesis inhibition rather than merely biochemical marker suppression [17] [26]. These changes in tumor vasculature contribute to the overall antitumor efficacy by limiting nutrient and oxygen delivery to rapidly proliferating cancer cells [26].
The antiangiogenic effects of XL765 appear to involve multiple downstream effectors of the PI3K/mTOR pathway, including AKT-mediated regulation of endothelial cell survival and mTOR-dependent control of angiogenic factor expression [26]. This multitarget approach provides more comprehensive angiogenesis inhibition compared to single-pathway interventions [26].